4-(3,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(3,5-dimethoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione involves the condensation of amino compounds with aldehydes in the presence of catalytic amounts of acids, yielding Schiff base compounds with high yields. For example, the synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved by treating a related amino compound with 3,4-dimethoxybenzaldehyde in ethanol, demonstrating the general approach to synthesizing such compounds (Nayak & Poojary, 2019).
Molecular Structure Analysis
The crystal and molecular structure of related compounds often reveals significant insights into the spatial arrangement and electronic structure that could be extrapolated to this compound. The determination of the crystal structure through X-ray methods allows for the observation of intermolecular interactions, such as hydrogen bonding, which contribute to the stability and properties of these compounds. For instance, the crystal structure of a similar compound, 4-[(1E)-(2,3-dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, reveals a trans configuration around the C=N double bond and significant hydrogen bonding interactions (Sun et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with proteins such as tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for color in skin, hair, and eyes .
Mode of Action
Based on its structural similarity to other benzylidene-based compounds, it may interact with its target protein and modulate its activity . This interaction could lead to changes in the protein’s function, potentially altering cellular processes.
Biochemical Pathways
If it does indeed target tyrosinase, it could impact the melanogenesis pathway, which involves the synthesis of melanin .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and widely distributed in tissues . The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
If it acts similarly to other benzylidene-based compounds, it could potentially inhibit tyrosinase activity, leading to a decrease in melanin production .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4E)-4-[(3,5-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-14-8-12(9-15(11-14)24-2)10-16-17(21)19-20(18(16)22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSLCJJCFHISCX-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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